![molecular formula C10H6N2S B573245 Thiazolo[5,4-g]isoquinoline CAS No. 193342-78-8](/img/structure/B573245.png)
Thiazolo[5,4-g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-g]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines. These compounds are characterized by a fused ring system that includes both a thiazole and an isoquinoline moiety. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-g]isoquinoline typically involves the reaction of dithiooxamide with aromatic aldehydes. This method is well-known for the preparation of thiazolo[5,4-d]thiazoles, but it can also be adapted to produce thiazolo[5,4-G]isoquinolines by using appropriately substituted 2-halobenzaldehydes . The reaction is catalyzed by lanthanum(III) triflate, which favors the formation of the desired isoquinoline product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and relatively recent emergence in scientific research
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo[5,4-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing halogen atoms.
Wissenschaftliche Forschungsanwendungen
Thiazolo[5,4-g]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Wirkmechanismus
The mechanism of action of Thiazolo[5,4-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[5,4-c]isoquinoline: Another isomer with a similar fused ring system but different connectivity.
Thiazolo[4,5-d]thiazole: A related compound with a thiazole-thiazole fused ring system.
Thiazolo[3,2-a]pyrimidine: A compound with a thiazole-pyrimidine fused ring system.
Uniqueness
Thiazolo[5,4-g]isoquinoline is unique due to its specific ring fusion and the presence of both thiazole and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
193342-78-8 |
|---|---|
Molekularformel |
C10H6N2S |
Molekulargewicht |
186.232 |
IUPAC-Name |
[1,3]thiazolo[5,4-g]isoquinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-11-5-8-3-9-10(4-7(1)8)13-6-12-9/h1-6H |
InChI-Schlüssel |
UBOHEPJDPKUPLQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=CC3=C(C=C21)SC=N3 |
Synonyme |
Thiazolo[5,4-g]isoquinoline (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


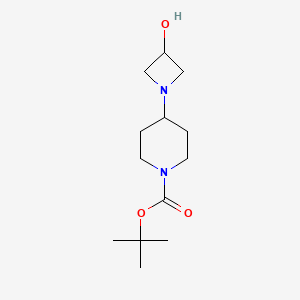
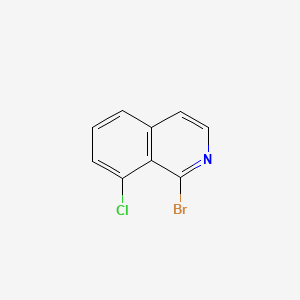
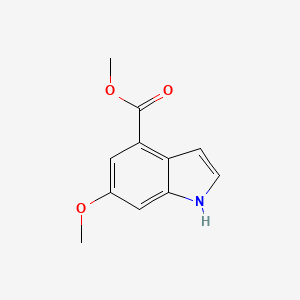
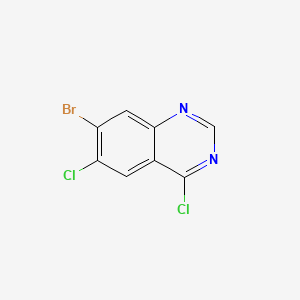

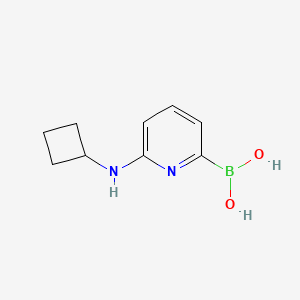
![7-Chloro-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B573177.png)
![Spiro[4H-cyclopent[c]isoxazole-4,2-[1,3]dioxolane] (9CI)](/img/structure/B573180.png)
![8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B573181.png)

